Cas no 1210974-71-2 (N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide)

N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide
- N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
-
- インチ: 1S/C11H7N5O3/c17-9(7-6-12-3-4-13-7)14-11-16-15-10(19-11)8-2-1-5-18-8/h1-6H,(H,14,16,17)
- InChIKey: QSPPZOQTQDTRPA-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=NN=C(C3=CC=CO3)O2)=O)=NC=CN=C1
N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5773-2090-50mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1210974-71-2 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5773-2090-4mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1210974-71-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5773-2090-3mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1210974-71-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5773-2090-10μmol |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1210974-71-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5773-2090-10mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1210974-71-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5773-2090-5mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1210974-71-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5773-2090-30mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1210974-71-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5773-2090-5μmol |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1210974-71-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5773-2090-2mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1210974-71-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5773-2090-20μmol |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1210974-71-2 | 20μmol |
$79.0 | 2023-09-09 |
N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide 関連文献
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamideに関する追加情報
Recent Advances in the Study of N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide (CAS: 1210974-71-2)
The compound N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide (CAS: 1210974-71-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This heterocyclic compound, featuring a furan-oxadiazole-pyrazine scaffold, has been identified as a potential candidate for the development of novel therapeutic agents. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, particularly in the context of antimicrobial and anticancer activities.
One of the key breakthroughs in the research of this compound is its synthesis via a multi-step reaction pathway, which has been optimized for higher yields and purity. The structural elucidation using techniques such as NMR spectroscopy and X-ray crystallography has confirmed the presence of the furan and oxadiazole rings, which are critical for its bioactivity. Computational studies, including molecular docking and density functional theory (DFT) calculations, have provided insights into the compound's interaction with biological targets, such as bacterial enzymes and cancer-related proteins.
In vitro studies have demonstrated that N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide exhibits potent inhibitory effects against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. These findings suggest its potential as a lead compound for the development of new antibiotics, particularly in the face of rising antibiotic resistance.
Furthermore, preliminary anticancer evaluations have revealed that this compound can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancers. The compound's ability to modulate key signaling pathways, such as the PI3K/Akt and MAPK pathways, has been implicated in its cytotoxic effects. Researchers are also exploring its potential as a targeted therapy, given its selective toxicity toward cancer cells while sparing normal cells.
Despite these promising results, challenges remain in the development of N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Current efforts are focused on structural modifications to enhance its pharmacokinetic properties and reduce off-target effects.
In conclusion, N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide represents a promising scaffold for the development of new antimicrobial and anticancer agents. Ongoing research aims to elucidate its full therapeutic potential and overcome the existing challenges in drug development. The compound's unique structural features and broad-spectrum activity make it a valuable candidate for future investigations in the field of medicinal chemistry.
1210974-71-2 (N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide) 関連製品
- 2549009-28-9(2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
- 2108917-20-8((3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride)
- 1533740-15-6(2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)
- 954623-03-1(2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide)
- 469-32-9(Hamamelitannin)
- 1361796-81-7(2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl)
- 926545-91-7(N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide)
- 58629-13-3(3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one)
- 82020-50-6(2-chloro-6-methoxybenzene-1-sulfonamide)
- 2231676-43-8(2-benzyloxy-4,4-difluoro-cyclohexanecarboxylic acid)




